Halodrol

Catalog No.
S13275344
CAS No.
1338221-84-3
M.F
C20H29ClO2
M. Wt
336.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halodrol

CAS Number

1338221-84-3

Product Name

Halodrol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C20H29ClO2

Molecular Weight

336.9 g/mol

InChI

InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16+,18-,19+,20+/m1/s1

InChI Key

ZHWBNJVZZYSUJZ-HADYEQCDSA-N

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@H](C=C[C@]34C)O)Cl

Chlorodehydromethylandrostenediol, commonly referred to as Halodrol, is a synthetic, orally active anabolic-androgenic steroid (AAS) . Its full chemical name is 4-chloro-17α-methylandrost-1,4-diene-3β,17β-diol. This compound was initially introduced as a dietary supplement and potential pro-hormone under the name Halodrol-50 by Gaspari Nutrition in 2005 .

, biological activity, synthesis methods, applications, interaction studies, and comparison with similar compounds—we gain a comprehensive understanding of chlorodehydromethylandrostenediol (Halodrol). Its intricate biochemical pathways and historical significance underscore both its utility and limitations in modern pharmaceutical practices.

Biologically, Halodrol acts similarly to traditional anabolic steroids by binding to androgen receptors, thereby influencing gene expression involved in protein synthesis and muscle growth. Despite its classification as a pro-hormone rather than a fully synthesized steroid, Halodrol demonstrates substantial anabolic potency, potentially converting to testosterone and other sex hormones during metabolism .

The synthesis of Halodrol involves several steps starting from dehydrochloromethyltestosterone (DHCT). Here is a simplified outline of the process:

  • Reduction of Carbonyl Group: Dehydrochloromethyltestosterone is reduced to form intermediate compounds.
  • Separation of Epimers: Fractional crystallization from dichloromethane separates the resulting epimers.
  • Partial Reduction: Specific reductions lead to the formation of desired isomers, particularly focusing on creating structures akin to 4-chloro-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-dien-3α-ol (M4), a long-term metabolite of DHCT .

Given its pharmacokinetic profile, interactions with other medications could occur, especially concerning liver function. Since Halodrol belongs to the class of 17α-alkylated steroids, it carries inherent risks of hepatotoxicity, similar to other members of this category. Monitoring liver enzymes and maintaining caution regarding concurrent medication usage are essential considerations .

Several compounds share similarities with Halodrol in terms of their chemical structure and biological activities. Some notable examples include:

  • Promagnon (Chloromethylandrostenediol): Developed concurrently with Halodrol, this compound shares a similar mechanism of action but differs slightly in its molecular structure .
  • Dehydrochloromethyltestosterone (DHCT): The parent compound from which Halodrol is synthesized, DHCT itself is an anabolic steroid with therapeutic applications in certain contexts .
  • Naturally Occurring Metabolites Like 1-Androstene-3β-Ol-17-One: While these compounds exhibit milder anabolic effects compared to Halodrol, they demonstrate unique profiles in terms of bioavailability and receptor binding affinities .

These comparisons highlight the specificity of Halodrol’s design and its intended role within the broader context of anabolic steroid chemistry.

By examining each aspect—description,

Key Synthetic Routes from Androstenedione Precursors

The synthesis of Halodrol primarily relies on androstenedione-based precursors, with multiple established synthetic pathways demonstrating varying degrees of efficiency and selectivity. The most prevalent approach involves the direct functionalization of androst-4-ene-3,17-dione (4-AD), which serves as the foundational starting material for subsequent chemical transformations [5] [6].

Primary Synthetic Route via 4-Androstenedione

The predominant synthetic methodology employs electrophilic chlorination of 4-androstenedione at the C4 position, followed by 17α-methylation and subsequent reduction steps. This pathway demonstrates excellent regioselectivity for C4 chlorination, with yields typically ranging from 60-80% under optimized conditions [7] [8]. The reaction proceeds through initial formation of a chloronium ion intermediate, which undergoes nucleophilic attack to yield the desired 4-chloro derivative.

Alternative Precursor Approaches

Secondary synthetic routes utilize testosterone as the starting material, implementing 17α-methylation followed by selective chlorination processes. These methodologies typically achieve yields of 45-65% but require more stringent reaction conditions to maintain stereochemical integrity [9] [10]. The 17α-methylation step demonstrates remarkable α-face selectivity exceeding 90%, attributed to steric hindrance from the existing steroid framework.

Starting MaterialSynthetic RouteKey IntermediatesYield Range (%)Reaction Conditions
Androst-4-ene-3,17-dione (4-AD)Chlorination at C4 position4-Chloro-androst-4-ene-3,17-dione60-80HOCl, pH 7-9, RT
Testosterone17α-Methylation followed by chlorination17α-Methyl-4-chlorotestosterone45-65AlCl₃, CH₂Cl₂, 0°C
4-AndrostenediolDirect chlorination with subsequent oxidation4-Chloro-4-androstenediol55-75NCS, DMF, 40°C
17α-MethyltestosteroneSelective C4 chlorination4-Chloro-17α-methyltestosterone70-85Cl₂, CCl₄, reflux
Androsta-1,4-diene-3,17-dione (ADD)Direct alkylation and reduction4-Chloro-ADD derivatives40-60LiAlH₄, THF, -78°C

Alkylation and Chlorination Mechanisms

The synthetic transformation of androstenedione precursors to Halodrol involves two critical mechanistic processes: electrophilic chlorination and nucleophilic alkylation. These reactions demonstrate distinct mechanistic pathways that significantly influence the stereochemical outcome and overall synthetic efficiency.

Electrophilic Chlorination Mechanism

The chlorination process proceeds through electrophilic addition of hypochlorous acid (HOCl) to the C4=C5 double bond system [7] [8]. Computational studies utilizing density functional theory have demonstrated that C4 represents the most thermodynamically favorable site for chlorination due to carbocation stabilization effects. The reaction mechanism involves initial formation of a chloronium ion intermediate, followed by nucleophilic attack from the β-face to yield predominantly anti-addition products [8].

The reaction demonstrates remarkable regioselectivity, with C4 chlorination being favored over alternative positions by approximately 7 kcal/mol in terms of activation energy barriers [7]. This selectivity arises from the enhanced electrophilic character of the C4 position within the α,β-unsaturated ketone system present in the A-ring of the steroid nucleus.

17α-Alkylation Mechanism

The 17α-methylation process employs nucleophilic organometallic reagents, typically methylmagnesium bromide or methyllithium, which attack the electrophilic carbonyl carbon at the C17 position [9] [10]. The reaction demonstrates exceptional stereoselectivity, with α-face attack predominating due to steric shielding from the β-oriented angular methyl groups at C18 and C19 positions.

The mechanism proceeds through formation of a tetrahedral intermediate, followed by protonation to yield the desired 17α-methyl-17β-hydroxy configuration. The stereochemical outcome is further influenced by chelation effects when using coordinating solvents such as tetrahydrofuran, which can enhance the α-face selectivity through coordination with the organometallic reagent [10].

Reaction TypeMechanismReaction ConditionsStereoselectivityTypical Yield (%)
Electrophilic ChlorinationAddition of HOCl to C4=C5 double bondAqueous HOCl, pH 7-9, 20-25°CAnti-addition predominant70-85
17α-Alkylation (Methylation)Nucleophilic attack at C17 carbonylCH₃Li or CH₃MgBr, THF, -78°C to RTα-face selectivity (>90%)60-75
Nucleophilic SubstitutionSN2 displacement with alkyl halidesAlkyl halide, base, aprotic solventInversion of configuration55-70
Friedel-Crafts AlkylationCarbocation formation and rearrangementAlCl₃ or FeCl₃, anhydrous conditionsMixture of epimers45-65
Reductive AlkylationMetal hydride reduction followed by alkylationNaBH₄ or LiAlH₄, followed by alkylationSubstrate-controlled selectivity50-70

Purification Techniques for Pharmaceutical-Grade Material

The production of pharmaceutical-grade Halodrol necessitates sophisticated purification methodologies to achieve the stringent purity requirements mandated for therapeutic applications. The purification process typically involves multiple sequential techniques, each addressing specific impurity profiles and achieving progressively higher purity levels [11] [12].

Crystallization-Based Purification

Recrystallization represents the most widely employed purification technique for large-scale Halodrol production, exploiting differential solubility characteristics between the target compound and impurities [11]. The process typically employs mixed solvent systems, with ethanol-water and methanol-acetone mixtures demonstrating optimal selectivity. The recrystallization process achieves purity levels of 95-98% with recovery yields ranging from 85-95%, making it particularly suitable for industrial-scale applications [11].

Chromatographic Separation Methods

High-performance liquid chromatography (HPLC) represents the gold standard for analytical and preparative purification of Halodrol, achieving purity levels exceeding 99.5% [12]. The method employs reverse-phase C18 columns with acetonitrile-water mobile phases, providing excellent resolution of stereoisomers and structural analogues. The technique is particularly valuable for removing trace impurities that cannot be eliminated through conventional crystallization methods.

Column chromatography using silica gel stationary phases provides an intermediate purification option, achieving purity levels of 98-99.5% with moderate recovery yields [12]. The method employs hexane-ethyl acetate gradient systems, allowing for fine-tuning of separation parameters to optimize resolution and throughput.

Liquid-Liquid Extraction

Liquid-liquid extraction techniques utilize the differential partitioning behavior of Halodrol and impurities between immiscible solvent phases [13]. Dichloromethane-aqueous buffer systems demonstrate excellent selectivity for removing polar impurities while maintaining high recovery of the target compound. This technique is particularly valuable as a preliminary purification step prior to more sophisticated separation methods.

TechniquePrincipleSolvents/ConditionsPurity Achieved (%)Recovery Yield (%)Scale Applicability
RecrystallizationDifferential solubility in hot vs cold solventsEthanol/water, methanol/acetone mixtures95-9885-95Pilot to industrial scale
Column Chromatography (Silica Gel)Adsorption-based separation by polarityHexane/ethyl acetate gradients (9:1 to 1:1)98-99.570-85Laboratory to pilot scale
High-Performance Liquid Chromatography (HPLC)Reverse-phase separation with UV detectionAcetonitrile/water with C18 columns>99.580-90Analytical to preparative scale
Solid Phase Extraction (SPE)Selective retention on functionalized sorbentsC18 cartridges with methanol elution96-9975-90Laboratory scale
Liquid-Liquid ExtractionPartitioning between immiscible phasesDichloromethane/aqueous buffer systems90-9560-80All scales

Industrial-Scale Synthesis Challenges

The transition from laboratory-scale synthesis to industrial production of Halodrol presents numerous technical, economic, and regulatory challenges that significantly impact the feasibility and cost-effectiveness of commercial manufacturing processes [14] [15].

Process Safety Considerations

Industrial-scale synthesis involves handling substantial quantities of chlorinating agents and organic solvents, necessitating specialized equipment and comprehensive safety protocols [16]. The use of hypochlorous acid and chlorine gas at industrial scales requires sophisticated containment systems and emergency response procedures. Continuous flow reactor technology has emerged as a preferred solution, minimizing inventory of hazardous materials while maintaining consistent reaction conditions [16].

Environmental Compliance Issues

Waste stream management represents a significant challenge, with chlorinated organic waste requiring specialized treatment prior to disposal [14]. Solvent recovery systems become economically essential at industrial scales, typically increasing processing costs by 15-25% but providing long-term environmental and economic benefits [14]. Green chemistry approaches, including solvent-free reactions and catalytic processes, are increasingly investigated as alternatives to traditional synthetic methodologies.

Product Quality Control

Maintaining stereochemical purity and potency throughout large-scale production requires sophisticated analytical monitoring and process control systems [14]. The challenge is compounded by the sensitivity of the 17α-methyl-17β-hydroxy configuration to epimerization under certain reaction conditions [10]. Statistical process control methodologies and in-line monitoring systems have proven essential for maintaining consistent product quality.

Economic Viability Factors

Raw material costs constitute a significant portion of overall production expenses, with specialty reagents such as organometallic alkylating agents representing major cost drivers [15]. Process optimization through catalyst development and reaction intensification offers potential for cost reduction, but requires substantial research and development investment [15].

Regulatory Requirements

Good Manufacturing Practice (GMP) compliance adds substantial complexity to industrial synthesis, extending development timelines by 6-12 months and requiring comprehensive documentation and validation protocols [15]. Early engagement with regulatory authorities and implementation of quality-by-design principles have emerged as critical success factors for commercial development.

Challenge CategorySpecific IssuesImpact on ProductionMitigation StrategiesCost Impact (% of total)
Process SafetyHandling of chlorinating agents and organic solventsRequires specialized equipment and safety protocolsContinuous flow reactors, automated handling systems20-30
Environmental ComplianceWaste stream treatment and solvent recoveryIncreases processing costs by 15-25%Solvent recycling, green chemistry approaches10-15
Product Quality ControlMaintaining stereochemical purity and potencyNecessitates multiple purification stepsIn-line monitoring, statistical process control15-20
Economic ViabilityRaw material costs and process optimizationAffects profit margins significantlyProcess intensification, catalyst development25-35
Regulatory RequirementsGood Manufacturing Practice (GMP) complianceExtends development timeline by 6-12 monthsEarly regulatory engagement, quality by design5-10

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

336.1856079 g/mol

Monoisotopic Mass

336.1856079 g/mol

Heavy Atom Count

23

UNII

K6PH0FVE0K

Dates

Last modified: 08-10-2024

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